molecular formula C13H14N4S2 B13363632 3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363632
M. Wt: 290.4 g/mol
InChI Key: JFBOWPSPJJHECX-UHFFFAOYSA-N
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Description

Ethyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another method includes oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which involves bromination of 4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers .

Scientific Research Applications

Ethyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of triazole and thiadiazole rings makes it a versatile scaffold for drug design and development .

Properties

Molecular Formula

C13H14N4S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4S2/c1-3-18-8-11-14-15-13-17(11)16-12(19-13)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3

InChI Key

JFBOWPSPJJHECX-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC=CC(=C3)C

Origin of Product

United States

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